molecular formula C14H15BN2O4 B3251489 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid CAS No. 2096329-58-5

3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid

Katalognummer: B3251489
CAS-Nummer: 2096329-58-5
Molekulargewicht: 286.09 g/mol
InChI-Schlüssel: WMGCITYEMQDOCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with amino (-NH₂) and benzyloxycarbonylamino (-NH(Cbz)) groups at the 3- and 5-positions, respectively, along with a boronic acid (-B(OH)₂) moiety. This compound (CAS: 2096329-58-5, MFCD19981513) is notable for its applications in organic synthesis and drug delivery systems due to its dual functionality: the boronic acid group enables dynamic covalent interactions (e.g., with cis-diols), while the amino groups facilitate pH-responsive behavior and coordination chemistry .

Key properties include a purity of 96% and discontinuation status in commercial catalogs (e.g., Combi-Blocks, CymitQuimica), limiting its availability for industrial applications . Its structural complexity distinguishes it from simpler phenylboronic acid derivatives, making it a specialized reagent for targeted molecular interactions.

Eigenschaften

IUPAC Name

[3-amino-5-(phenylmethoxycarbonylamino)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BN2O4/c16-12-6-11(15(19)20)7-13(8-12)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGCITYEMQDOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)NC(=O)OCC2=CC=CC=C2)N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096329-58-5
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096329-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Vorbereitungsmethoden

The synthesis of 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid typically involves the following steps:

Analyse Chemischer Reaktionen

3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development:
The compound exhibits notable interactions with biological targets, particularly carbohydrates. Its boronic acid moiety allows it to bind selectively to diols, such as glucose and sialic acids, which is particularly relevant for developing glucose sensors and therapeutic agents for diabetes management. This selectivity can be leveraged in the design of drugs that target specific pathways in diseases like diabetes and cancer.

Cancer Therapy:
Research indicates that 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid can effectively bind to sialic acids on cancer cells. This property suggests its potential use in targeted cancer therapies, where it may serve as a vehicle for delivering therapeutic agents directly to tumor sites. The ability to form stable complexes with biomolecules enhances its utility in developing targeted therapies.

Chemical Biology

Proteomics:
In the field of proteomics, this compound can be utilized to study protein interactions and modifications. The boronic acid functionality enables it to participate in bioconjugation reactions, facilitating the immobilization and purification of proteins. This application is crucial for understanding protein dynamics and interactions within biological systems.

Bioconjugation:
The ability of 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid to form reversible covalent bonds with diols makes it valuable for bioconjugation techniques. These techniques are essential for creating stable complexes that can be used in various biological assays and therapeutic applications .

Synthetic Applications

Building Block in Organic Synthesis:
This compound serves as a versatile building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, which are fundamental for constructing carbon-carbon bonds. Its unique structural properties allow chemists to create complex molecules necessary for drug discovery and material science.

Case Study 1: Glucose Sensors

A study demonstrated the effectiveness of phenylboronic acids, including derivatives like 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid, in developing glucose sensors. These sensors exploit the selective binding of boronic acids to glucose, allowing for real-time monitoring of blood sugar levels in diabetic patients .

Case Study 2: Targeted Cancer Therapy

Research has shown that compounds similar to 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid can inhibit tumor growth by targeting sialic acid residues on cancer cells. This mechanism highlights the compound's potential role in developing novel cancer therapeutics that minimize side effects by specifically targeting malignant cells .

Wirkmechanismus

The mechanism of action of 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid involves its interaction with specific molecular targets. In the context of its potential use as a protease inhibitor, the compound binds to the active site of the protease enzyme, thereby inhibiting its activity. This inhibition can prevent the protease from cleaving its substrate, which is a crucial step in various biological processes. The exact molecular pathways involved depend on the specific protease and the biological context.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares 3-amino-5-(benzyloxycarbonylamino)phenylboronic acid with structurally related boronic acid derivatives:

Compound Name Substituents Key Functional Groups Applications
3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid 3-NH₂, 5-NH(Cbz) Boronic acid, amino, Cbz-protected amine Drug delivery, dynamic covalent chemistry
Phenylboronic acid None Boronic acid Adsorbents, Suzuki-Miyaura couplings
3-Cyano-5-fluorophenylboronic acid 3-CN, 5-F Boronic acid, cyano, fluoro Intermediate in fluorinated drug synthesis
3-Fluorophenylboronic acid 3-F Boronic acid, fluoro Cross-coupling reactions
3-Amino-4-bromophenylboronic acid HCl 3-NH₂, 4-Br Boronic acid, amino, bromo Halogenated building blocks

Key Observations :

  • Amino and Cbz Groups: The target compound’s amino and benzyloxycarbonylamino groups enhance its binding versatility. For example, amino groups enable N→B coordination, improving stability in nanocarriers for protein delivery , while the Cbz group provides steric bulk and protection for amine functionality during synthesis .
  • Electron-Withdrawing Substituents: Derivatives like 3-cyano-5-fluorophenylboronic acid exhibit reduced electron density at the boron center compared to the target compound, altering reactivity in cross-coupling reactions .

Solubility and Reactivity

  • Solubility: Phenylboronic acid exhibits moderate solubility in chloroform and high solubility in ethers/ketones . In contrast, the target compound’s polar amino and Cbz groups likely reduce solubility in nonpolar solvents, though direct data are unavailable. Esters (e.g., pinacol, azaester) of phenylboronic acid show superior solubility in chloroform due to reduced hydrogen bonding .
  • Reactivity with cis-Diols: All phenylboronic acids bind cis-diols (e.g., sugars, phenolic acids) reversibly under basic conditions (pH ≥ 8.5) . The amino groups in the target compound may neutralize acidic environments generated by phenolic acids, enhancing binding efficiency compared to non-amino-substituted analogs .

Biologische Aktivität

3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound, characterized by its unique structural features, is being studied for its interactions with biomolecules and therapeutic applications.

Chemical Structure and Properties

The chemical formula for 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid is C14H15BN2O4. The compound features a phenylboronic acid moiety, which is known for its ability to interact with diols, making it useful in various biochemical applications.

Key Properties:

  • Molecular Weight: 270.09 g/mol
  • CAS Number: 2096329-58-5
  • Solubility: Soluble in organic solvents like DMSO and methanol.

The biological activity of 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols in glycoproteins and other biomolecules. This property allows it to modulate various biological processes, including enzyme activity and signal transduction pathways.

Interaction with Biomolecules

The boronic acid group can interact with hydroxyl groups on carbohydrates and proteins, influencing their stability and function. This interaction is significant in the context of drug design, particularly for targeting glycosylated proteins involved in disease processes.

Anticancer Activity

Recent studies have indicated that boronic acids, including 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid, may exhibit anticancer properties. For instance, research has shown that phenylboronic acids can enhance the efficacy of certain chemotherapeutic agents by modulating drug resistance mechanisms in cancer cells .

Case Study:
A study explored the effects of various boronic acids on melanoma cell lines, demonstrating that modifications to the boronic acid structure could significantly affect cellular uptake and cytotoxicity. The study found that compounds similar to 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid showed promise in enhancing boron accumulation in tumor cells during Boron Neutron Capture Therapy (BNCT) .

Antioxidant Properties

In addition to anticancer activity, some derivatives of phenylboronic acids have been shown to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Research Findings

Study FocusFindingsReference
Anticancer EffectsEnhanced drug accumulation in melanoma cells using boron carriers
Antioxidant ActivityDemonstrated scavenging of free radicals similar to ascorbic acid
Enzyme ModulationInteraction with glycosylated enzymes affecting their activity

Applications in Medicine

The unique properties of 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid make it a candidate for further investigation in therapeutic contexts:

  • Drug Development: Its ability to modify enzyme activity positions it as a potential lead compound for designing inhibitors or activators of specific biological pathways.
  • Diagnostic Tools: The compound's interaction with biomolecules can be harnessed for developing biosensors or diagnostic assays that detect glycoproteins or other biomarkers associated with diseases.

Q & A

Q. What are the optimal synthetic routes and purification challenges for 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid?

The synthesis of aminophenylboronic acids often involves multi-step processes, including protection/deprotection of functional groups. For derivatives with benzyloxycarbonyl (Cbz) protection, challenges include avoiding boroxine formation (cyclic trimers) during purification and irreversible binding to silica gel. Alternative purification methods, such as recrystallization or use of non-silica-based stationary phases, are recommended . The Cbz group enhances stability during synthesis but requires hydrogenolysis or acidic conditions for removal, which must be compatible with the boronic acid moiety.

Q. How does the solubility of 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid vary across organic solvents?

Solubility is critical for reaction design. Phenylboronic acids generally exhibit high solubility in ethers (e.g., dipropyl ether) and ketones (e.g., acetone), moderate solubility in chloroform, and low solubility in hydrocarbons (e.g., methylcyclohexane). Esters (e.g., pinacol esters) improve solubility in polar solvents. For the Cbz-protected derivative, pre-solubilization in acetone or THF, followed by dilution in reaction media, is advised. Experimental validation via dynamic solubility testing (e.g., gravimetric or spectroscopic methods) is recommended to optimize solvent selection .

Q. What storage conditions are required to maintain the stability of this compound?

Boronic acids with amino and Cbz groups are prone to hydrolysis and oxidation. Storage at 0–6°C under inert atmosphere (argon or nitrogen) in amber glass vials is essential. Stability testing via periodic HPLC or NMR analysis can monitor degradation products, such as free boronic acid or debenzylated byproducts .

Advanced Research Questions

Q. How can this compound be utilized in diol-sensitive drug delivery systems?

The boronic acid moiety binds reversibly with 1,2- or 1,3-diols (e.g., carbohydrates), enabling applications in glucose-responsive polymers or targeted drug carriers. For example, phenylboronic acid-functionalized nanoparticles can exploit the acidic tumor microenvironment (pH 6.5–7.0) to release drugs via pH-dependent diol complexation. Co-polymerization with acrylamide or PEG derivatives enhances biocompatibility and loading efficiency. Recent studies highlight improved intracellular delivery of protein drugs using phenylboronic acid-based nanocarriers .

Q. What catalytic systems optimize its reactivity in Suzuki-Miyaura cross-coupling reactions?

Despite steric hindrance from the Cbz group, this compound can participate in cross-coupling. Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts in THF/water mixtures (3:1 v/v) with Na₂CO₃ as a base are effective. Pre-activation via microwave-assisted borylation or sonication improves reaction yields. Competitive protodeboronation can occur; thus, monitoring reaction progress via TLC or LC-MS is critical .

Q. How to resolve contradictions in solubility or reactivity data across studies?

Discrepancies often arise from solvent purity, temperature gradients, or measurement techniques. For solubility, use standardized methods (e.g., shake-flask with UV-Vis quantification) and correlate data with thermodynamic models (Wilson, NRTL). For reactivity, systematic screening of bases (e.g., K₃PO₄ vs. Cs₂CO₃) and ligands (e.g., SPhos vs. XPhos) under controlled conditions can clarify optimal parameters .

Methodological Considerations

  • Analytical Validation : Use ¹¹B NMR to confirm boronic acid integrity and detect boroxines.
  • Computational Modeling : DFT/B3LYP methods predict electronic properties (e.g., frontier orbitals) to guide reaction design .
  • Biological Testing : For drug delivery studies, validate diol-binding specificity via isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.